
Itraconazole Impurity 24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itraconazole Impurity 24 is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a piperazine ring, and a triazole moiety. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Impurity 24 typically involves multiple steps. One common method starts with the preparation of 4-hydroxyphenylpiperazine, which is then reacted with a suitable phenyl derivative to form the intermediate compound. This intermediate is further reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the purity of the final product. Safety measures are also implemented to handle the chemicals and reactions involved in the production process .
Chemical Reactions Analysis
Types of Reactions
Itraconazole Impurity 24 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and various substituted piperazine derivatives from substitution reactions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Itraconazole Impurity 24 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for treating hyperpigmentation disorders . Additionally, the compound may interact with various receptors and signaling pathways in the body, contributing to its therapeutic effects .
Comparison with Similar Compounds
Itraconazole Impurity 24 can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)piperazine: Shares the hydroxyphenyl and piperazine moieties but lacks the triazole ring.
1-Propyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the hydroxyphenyl and piperazine groups.
4-(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone: Similar structure but with different substituents on the aryl group.
Properties
CAS No. |
79538-91-3 |
|---|---|
Molecular Formula |
C21H25N5O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-2-11-26-21(28)25(16-22-26)19-5-3-17(4-6-19)23-12-14-24(15-13-23)18-7-9-20(27)10-8-18/h3-10,16,27H,2,11-15H2,1H3 |
InChI Key |
OOBTYNJLRSEHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
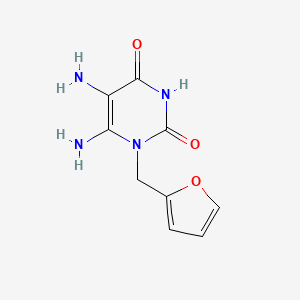
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,5-fluoro-1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8467143.png)


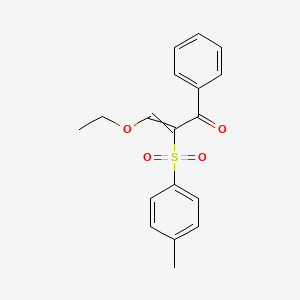
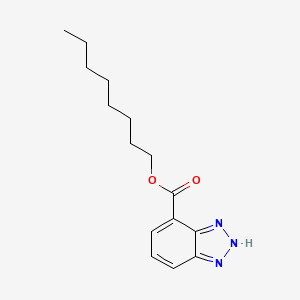
![Tert-butyl 4-[3-(4-cyanophenyl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8467180.png)
![7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
![Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-](/img/structure/B8467203.png)
![(R)-3-(4-bromo-benzyl)-1-(3,5-dichloro-phenyl)-5-iodo-3-methyl-1H-imidazo[1,2-a]imidazol-2-one](/img/structure/B8467213.png)
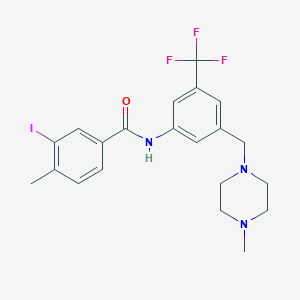
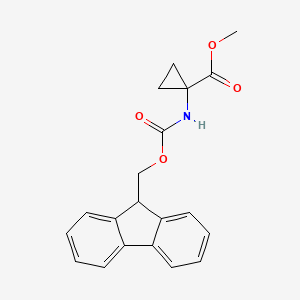
![5-Methyl-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B8467233.png)
![3-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8467238.png)
